molecular formula C6H9N3 B1590354 2-Hydrazinyl-6-methylpyridine CAS No. 5315-24-2

2-Hydrazinyl-6-methylpyridine

Cat. No. B1590354
Key on ui cas rn: 5315-24-2
M. Wt: 123.16 g/mol
InChI Key: RDVGWJKUYXVTSO-UHFFFAOYSA-N
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Patent
US06949648B2

Procedure details

A mixture of 2-chloro-6-methylpyridine (50.6 g, 397 mmol) and hydrazine hydrate (80 mL, 1.65 mol) was heated under reflux for 20 hours. The reaction solution was allowed to cool to room temperature, and excess hydrazine hydrate was evaporated under reduced pressure, and the residue was poured into water. The solution was made basic by the addition of a sodium hydroxide solution, and the organic matter was extracted with chloroform. The extract was washed with saturated brine and water, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue thus obtained was chilled to crystallize, and the resulting crystals were washed with petroleum ether to give the title compound (31.0 g, 63% yield).
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.O.[NH2:10][NH2:11]>>[NH:10]([C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1)[NH2:11] |f:1.2|

Inputs

Step One
Name
Quantity
50.6 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)C
Name
Quantity
80 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
excess hydrazine hydrate was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured into water
ADDITION
Type
ADDITION
Details
The solution was made basic by the addition of a sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
the organic matter was extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with saturated brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
was chilled
CUSTOM
Type
CUSTOM
Details
to crystallize
WASH
Type
WASH
Details
the resulting crystals were washed with petroleum ether

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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